2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine
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Overview
Description
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . It is a pyrazine derivative that contains a piperidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding pyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may play a role in binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine can be compared to other pyrazine derivatives, such as:
2-Chloro-3-(piperidin-4-ylmethoxy)pyrazine: Similar in structure but with a different position of the piperidine ring, which may affect its biological activity.
2-Chloro-3-(morpholin-4-ylmethoxy)pyrazine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-3-(piperidin-2-ylmethoxy)pyrazine |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h5-6,8,12H,1-4,7H2 |
InChI Key |
ZYCLJDVVRVBHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=NC=CN=C2Cl |
Origin of Product |
United States |
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